molecular formula C9H12N2 B13588606 1-(4-Methylpyridin-3-YL)cyclopropan-1-amine

1-(4-Methylpyridin-3-YL)cyclopropan-1-amine

Cat. No.: B13588606
M. Wt: 148.20 g/mol
InChI Key: DERZCQBJIRQQTJ-UHFFFAOYSA-N
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Description

1-(4-Methylpyridin-3-yl)cyclopropan-1-amine is a cyclopropane-containing amine derivative with a 4-methylpyridine substituent. Cyclopropane rings are known to enhance metabolic stability and bioavailability in drug candidates, while pyridine moieties often contribute to binding affinity via hydrogen bonding or π-π interactions .

Properties

Molecular Formula

C9H12N2

Molecular Weight

148.20 g/mol

IUPAC Name

1-(4-methylpyridin-3-yl)cyclopropan-1-amine

InChI

InChI=1S/C9H12N2/c1-7-2-5-11-6-8(7)9(10)3-4-9/h2,5-6H,3-4,10H2,1H3

InChI Key

DERZCQBJIRQQTJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC=C1)C2(CC2)N

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

1-(4-Methylpyridin-3-YL)cyclopropan-1-amine undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may produce secondary or tertiary amines .

Scientific Research Applications

1-(4-Methylpyridin-3-YL)cyclopropan-1-amine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of drug candidates.

    Industry: The compound is used in the development of new materials and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of 1-(4-Methylpyridin-3-YL)cyclopropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropane ring and the pyridine moiety play crucial roles in its binding affinity and specificity. The compound may modulate the activity of its targets by acting as an agonist or antagonist, depending on the context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-(4-methylpyridin-3-yl)cyclopropan-1-amine with structurally related cyclopropanamine derivatives, focusing on molecular features, synthetic methods, and key properties.

Table 1: Structural and Functional Comparison of Cyclopropanamine Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Properties/Data Reference
This compound C₉H₁₁N₂ 147.20 4-methylpyridin-3-yl Data not explicitly provided; inferred stability from cyclopropane-pyridine synergy
N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine C₁₃H₁₅N₄ 227.29 Pyridin-3-yl, pyrazolyl, methyl Yield: 17.9%; m.p. 104–107°C; HRMS m/z 215 ([M+H]⁺)
1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride C₉H₁₁ClFN 187.64 2-fluorophenyl Storage: 2–8°C; potential CNS activity inferred from fluorinated analogs
1-(4-Chloro-3-nitrophenyl)cyclopropan-1-amine C₉H₉ClN₂O₂ 212.64 4-chloro-3-nitrophenyl Computed properties; electron-withdrawing groups may affect reactivity
1-(Pyrimidin-4-yl)cyclopropan-1-amine C₇H₈N₄ 148.17 Pyrimidin-4-yl Supplier data available; potential kinase inhibitor scaffold

Structural and Electronic Differences

  • Pyridine vs. Pyrimidine Substituents : The 4-methylpyridin-3-yl group in the target compound differs from pyrimidin-4-yl derivatives (e.g., 1-(pyrimidin-4-yl)cyclopropan-1-amine) in electronic character. Pyridine is less electron-deficient than pyrimidine, which may influence binding to targets like kinases or receptors .
  • Aromatic vs.

Physicochemical and Spectral Properties

  • Melting Points : The pyrazol-4-amine derivative (m.p. 104–107°C) has a higher melting point than fluorophenyl analogs, likely due to increased crystallinity from the pyrazole ring.
  • Spectroscopic Data : HRMS and NMR data for N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine (e.g., δ 8.87 ppm for pyridine protons) provide benchmarks for verifying structural analogs .

Biological Activity

1-(4-Methylpyridin-3-YL)cyclopropan-1-amine is an organic compound characterized by a cyclopropane ring attached to a methyl-substituted pyridine moiety. This unique structure suggests potential interactions with various biological targets, making it a candidate for medicinal chemistry, particularly in the context of neurological disorders and other therapeutic areas.

The molecular formula of this compound is C10H12NC_{10}H_{12}N, indicating the presence of ten carbon atoms, twelve hydrogen atoms, and one nitrogen atom. Its structural features contribute to its chemical reactivity and biological activity.

Biological Activity Overview

Research indicates that this compound may interact with various biological targets, including enzymes and receptors involved in neurological functions. Preliminary studies suggest its potential utility in developing therapeutic agents aimed at treating neurological disorders.

The compound's biological activity may be attributed to its ability to:

  • Inhibit specific enzymes related to neurotransmitter metabolism.
  • Modulate receptor activity, particularly those involved in neuroprotection and neuroinflammation.

Enzyme Interaction Studies

Studies have shown that this compound can inhibit certain enzymes that play critical roles in neurodegenerative diseases. For instance, it has been evaluated for its inhibitory effects on Kynurenine 3-monooxygenase (KMO), an enzyme implicated in the kynurenine pathway and associated with neuroinflammatory responses .

Case Studies

  • KMO Inhibition : In a study focused on developing KMO inhibitors, this compound was found to demonstrate promising binding affinity and selectivity, suggesting its potential as a therapeutic candidate for conditions like Alzheimer's disease .
  • Neuroprotective Effects : Another investigation highlighted the compound's ability to reduce oxidative stress markers in neuronal cell lines, indicating its neuroprotective properties which could be beneficial in treating neurodegenerative disorders .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructural FeaturesUnique Properties
2-Amino-N-(6-methylpyridin-3-yl)cyclopropanamideContains an amine and cyclopropanePotentially different receptor interactions
5-Bromo-N-(6-methylpyridin-3-yl)cyclopropanamineBrominated variantAltered electronic properties influencing reactivity
2-Chloro-N-(6-methylpyridin-3-yl)cyclobutanamineCyclobutane ring instead of cyclopropaneDifferent steric hindrance affecting binding

Synthesis Methods

Various synthesis methods for this compound have been developed, highlighting its versatility in medicinal chemistry applications. These methods often involve multi-step reactions that emphasize the importance of the cyclopropane structure in achieving desired biological activity.

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